4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate
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Overview
Description
4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate is a versatile chemical compound known for its unique properties and diverse reactivity. This compound finds applications in various fields, ranging from pharmaceuticals to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 4-isopropylphenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced aromatic compounds.
Scientific Research Applications
4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate exerts its effects involves the interaction with specific molecular targets. The sulfonate group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The isopropyl and trimethyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropylphenyl 2,4,6-trimethylbenzenesulfonate
- 4-Methylphenyl 2,4,6-trimethylbenzenesulfonate
- 4-Ethylphenyl 2,4,6-trimethylbenzenesulfonate
Uniqueness
This compound is unique due to its specific combination of isopropyl and trimethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and binding characteristics .
Properties
IUPAC Name |
(4-propan-2-ylphenyl) 2,4,6-trimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3S/c1-12(2)16-6-8-17(9-7-16)21-22(19,20)18-14(4)10-13(3)11-15(18)5/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVULASPDOATVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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